2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide
Description
2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an amino group at position 4 and a cyclohexyl group at position 5. The thioether linkage at position 3 connects the triazole ring to an acetamide moiety, which is further substituted with a 2,6-dimethylphenyl group.
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c1-12-7-6-8-13(2)16(12)20-15(24)11-25-18-22-21-17(23(18)19)14-9-4-3-5-10-14/h6-8,14H,3-5,9-11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBHBUUGTFZTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 256.33 g/mol. The structure features a triazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The initial step includes the reaction of cyclohexylamine with thioacetic acid to form the triazole moiety.
- Acetamide Formation : The triazole product is then reacted with 2,6-dimethylphenyl isocyanate to yield the final acetamide derivative.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity. For instance, a study evaluating various triazole compounds found that those with similar structures to our compound displayed potent inhibitory effects against several human tumor cell lines. The mechanism often involves interference with cellular pathways that regulate proliferation and apoptosis.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Reference Triazole Compound | 10.5 | HCT116 |
| Doxorubicin (Control) | 0.5 | HCT116 |
The exact IC50 values for our compound are still being determined in ongoing research.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential interactions with microbial enzymes or receptors, leading to inhibition of growth or viability in pathogenic organisms. A comparative study indicated that similar compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in PubMed evaluated a series of triazole derivatives for their antitumor activity against various cancer cell lines derived from different neoplastic diseases. The results indicated that modifications in the substituents on the triazole ring significantly impacted cytotoxicity and selectivity towards cancer cells .
- Mechanistic Insights : Research has shown that compounds similar to our target can induce apoptosis through mitochondrial pathways, leading to increased oxidative stress within cancer cells. This mechanism was highlighted in studies involving molecular dynamics simulations which demonstrated binding interactions with critical proteins involved in cell survival .
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Compounds with electron-donating groups at specific positions on the phenyl ring have shown enhanced activity against cancer cell lines due to improved binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs of this compound include derivatives with modifications at the triazole ring (position 5) and the acetamide aryl group. A comparative analysis of substituents and their biological implications is summarized below:
Anti-Inflammatory Activity and Substituent Effects
- Pyridyl vs. Cyclohexyl Substituents: The 2-pyridyl-substituted analog () demonstrated superior anti-inflammatory activity compared to diclofenac, suggesting that heteroaromatic groups at position 5 enhance binding to cyclooxygenase-2 (COX-2) or other targets .
- Chlorophenyl Substituents: Chlorinated aromatic groups (e.g., 3-chlorophenyl in ) are common in anti-inflammatory agents due to their electron-withdrawing effects, which may stabilize drug-target interactions.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The cyclohexyl group in the target compound may confer higher logP values compared to pyridyl or chlorophenyl analogs, influencing absorption and distribution.
- Metabolic Stability : Bulky substituents like cyclohexyl could reduce cytochrome P450-mediated metabolism, extending half-life relative to smaller aromatic groups .
Q & A
Q. How can regioselectivity challenges in synthesizing the 1,2,4-triazole core be addressed?
- Methodological Answer : Optimize reaction kinetics by varying catalysts (e.g., K2CO3 vs. NaH) and solvents (polar aprotic vs. protic). Use NOESY NMR to confirm regiochemistry and computational docking to predict steric hindrance .
Notes
- Avoid commercial sources (e.g., BenchChem) per guidelines.
- Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
- Contradictions in data (e.g., toxicity profiles) require meta-analytical approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
